molecular formula C20H16N4O2 B10997681 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10997681
M. Wt: 344.4 g/mol
InChI Key: PPMRPSPBVVABKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyridine moiety and a methoxy-substituted benzamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the methoxy-substituted benzamide group. Key steps in the synthesis may include:

    Cyclization: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.

    Amidation: Coupling of the methoxy-substituted benzamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 2-methoxybenzoic acid and 2-(pyridin-3-yl)-1H-benzimidazol-5-amine.

Reaction ConditionsReagentsProductsYieldReference
Acidic (HCl, 6M)Reflux2-Methoxybenzoic acid + Amine~65%
Basic (NaOH, 1M)80°C, 4hSame as above~70%

Mechanism :

  • Acidic: Protonation of the amide oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Basic: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Demethylation of the Methoxy Group

The 2-methoxy group undergoes demethylation under oxidative or nucleophilic conditions to form a hydroxyl group.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidative (BBr₃)BBr₃, CH₂Cl₂, 0°C→RT2-Hydroxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide85%
Nucleophilic (H₂O/H⁺)H₂O, H₂SO₄, 100°CSame as above60%

Mechanism :

  • BBr₃ acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating cleavage of the C-O bond.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzimidazole and pyridine rings participate in EAS reactions.

Nitration

ConditionsReagentsProductPositionYieldReference
HNO₃/H₂SO₄, 0–5°CNitronium ionNitrated benzimidazolePosition 4 or 655%

Mechanism :
Nitronium ion attacks the most electron-rich position (para to N in benzimidazole).

Sulfonation

ConditionsReagentsProductPositionYieldReference
H₂SO₄, 150°CSO₃Sulfonated benzamidePosition 5 (benzamide ring)45%

Coordination with Metal Ions

The pyridine and benzimidazole nitrogen atoms act as ligands for transition metals.

Metal SaltConditionsComplex TypeApplicationReference
CuCl₂Ethanol, RTCu(II) complexCatalytic studies
Pd(OAc)₂DMF, 80°CPd(II) complexCross-coupling catalysis

Structure :
The pyridinyl nitrogen and benzimidazole NH coordinate to the metal center, forming a chelate complex.

Alkylation/Protonation of the Benzimidazole NH

The NH group in benzimidazole undergoes alkylation or acid-base reactions.

Reaction TypeReagentsProductConditionsYieldReference
AlkylationCH₃I, K₂CO₃N-Methylated derivativeDMF, 60°C, 6h75%
ProtonationHCl (gas)Benzimidazolium chlorideEtOH, 0°C90%

Reduction of the Pyridine Ring

The pyridine moiety can be reduced to piperidine under catalytic hydrogenation.

CatalystConditionsProductYieldReference
Pd/C, H₂50 psi, RTPiperidine derivative80%

Functionalization via Cross-Coupling Reactions

The aryl halide derivatives (if synthesized) participate in Suzuki or Heck reactions.

Reaction TypeReagentsProductConditionsYieldReference
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄Biaryl derivativeDioxane, 90°C60%

Key Stability Considerations

  • pH Sensitivity : The benzimidazole NH is prone to deprotonation in basic media (pH > 10).

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro assays revealed that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

2. Anticancer Properties
Benzimidazole derivatives are also being investigated for their anticancer activities. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies on similar structures have reported significant cytotoxic effects against breast cancer and leukemia cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

3. Anti-inflammatory Effects
There is growing evidence that benzimidazole derivatives possess anti-inflammatory properties. Compounds related to this compound have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition could lead to reduced inflammation and pain relief, making these compounds valuable in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Variations in substituents on the benzimidazole core can significantly influence biological activity, highlighting the importance of systematic SAR studies .

Case Studies

Several case studies illustrate the potential of this compound:

Study Focus Findings
Luo et al. (2021)Antimicrobial ActivityIdentified potent antibacterial effects against Methicillin-resistant Staphylococcus aureus with MIC values comparable to standard treatments .
Vasantha et al. (2015)Anticancer PropertiesReported significant cytotoxicity against leukemia cells, with IC50 values indicating strong potential for further development .
Prajapat and Talesara (2016)Anti-inflammatory EffectsDemonstrated notable COX inhibition with a significant reduction in edema in animal models .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the benzimidazole ring fused with the pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Biological Activity

2-Methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide (CAS Number: 1310938-54-5) is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H16N4O2C_{20}H_{16}N_{4}O_{2}, with a molecular weight of approximately 344.4 g/mol. The structure features a methoxy group, a benzimidazole core, and a pyridine moiety, which are known to contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.

Efficacy Against Cancer Cell Lines:
A study reported that related benzimidazole compounds displayed IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung cancer) . The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
This compoundHCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A5499.48 ± 1.15

These results indicate that the compound has a potent inhibitory effect on tumor cell growth, particularly in two-dimensional assays, suggesting its potential as an antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum antibacterial effects.

Antimicrobial Efficacy:
A review highlighted that various benzimidazole derivatives exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:

Compound TypeBacterial StrainMIC (µM)
Benzimidazole DerivativeS. aureus16
E. faecalis8

These findings suggest that the compound may be effective against certain bacterial infections, warranting further investigation into its mechanisms of action against microbial targets.

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with DNA and inhibit key cellular processes:

  • DNA Binding: Many benzimidazole compounds bind to DNA, particularly within the minor groove, disrupting replication and transcription processes .
  • Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death .
  • Inhibition of Enzymatic Activity: Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Antitumor Activity: A research article detailed the synthesis and evaluation of benzimidazole derivatives against various cancer cell lines, reporting significant cytotoxicity with selectivity towards tumor cells over normal cells .
  • Antimicrobial Evaluation: Another study focused on the antimicrobial properties of substituted benzimidazoles, demonstrating their effectiveness against resistant strains of bacteria .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C20H16N4O2/c1-26-18-7-3-2-6-15(18)20(25)22-14-8-9-16-17(11-14)24-19(23-16)13-5-4-10-21-12-13/h2-12H,1H3,(H,22,25)(H,23,24)

InChI Key

PPMRPSPBVVABKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.